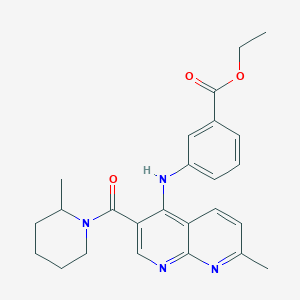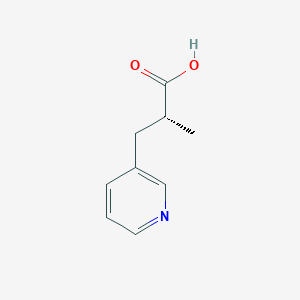
(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Interactions
(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid and related compounds have been studied for their crystal structures and chemical properties. Research has shown that modifications in the molecular structure, such as the introduction of an additional methylene group, can influence the orientation and interaction of molecules, affecting crystal packing through hydrogen bonding and π-π electron interactions. This understanding is crucial for the development of materials with specific physical properties (Ramasubramanian et al., 2007).
Coordination Chemistry and Luminescent Properties
Derivatives of pyridine, including (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid, have been explored for their coordination chemistry, particularly in forming complexes with metals. These complexes have applications in luminescent biological sensing and in materials that exhibit unusual thermal and photochemical properties. The synthesis and functional exploration of such compounds contribute to advancements in sensor technology and materials science (Halcrow, 2005).
Organocatalysis and Chemical Synthesis
The compound has relevance in the field of organocatalysis, where it can be a part of catalysts facilitating asymmetric chemical reactions. This application is essential for the synthesis of chiral molecules, which are significant in pharmaceuticals and fine chemicals. Studies on similar pyridine derivatives highlight the importance of understanding the catalytic mechanisms and improving catalytic efficiencies (Cui Yan-fang, 2008).
Therapeutic Research and Drug Development
Research into (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid and analogous compounds extends into therapeutic applications, particularly as receptor antagonists. These studies are crucial for the development of new medications, offering insights into molecule-receptor interactions and the potential therapeutic benefits of targeting specific receptors in conditions such as osteoporosis and anxiety disorders (Coleman et al., 2004).
Protective Groups in Polymer Chemistry
The use of pyridine derivatives as protecting groups for carboxylic acids in polymer chemistry demonstrates the versatility of (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid-related compounds. This application is critical for the development of polymers with specific characteristics, affecting solubility, stability, and reactivity. The ability to selectively remove these protecting groups post-polymerization allows for the creation of polymers with desired functional groups, impacting materials science and engineering (Elladiou & Patrickios, 2012).
Eigenschaften
IUPAC Name |
(2R)-2-methyl-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWATJWDHWPJW-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

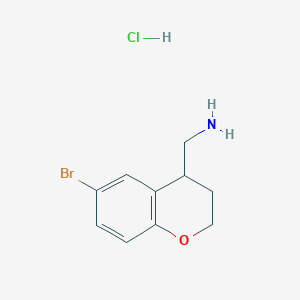
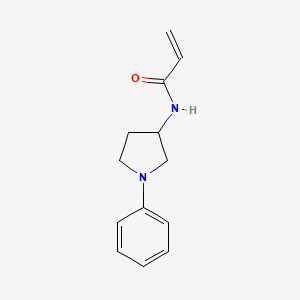
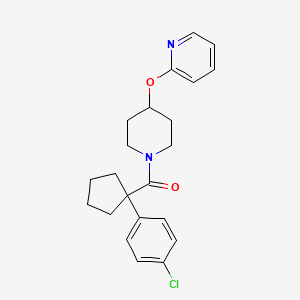



![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2955086.png)
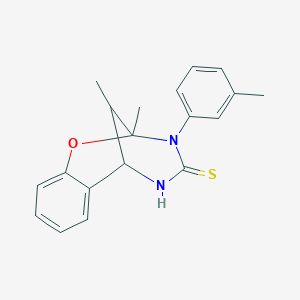
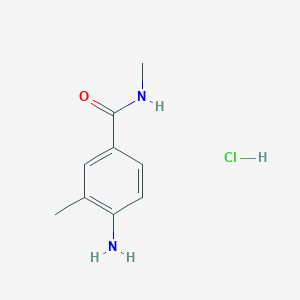
![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)
![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)
![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)
![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)
